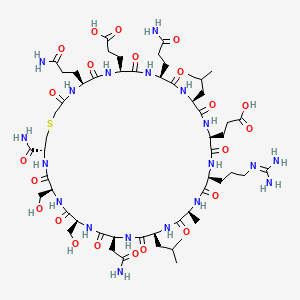

Thioether-cyclized helix B peptide, CHBP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H93N19O22S |

|---|---|

Molecular Weight |

1416.5 g/mol |

IUPAC Name |

3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |

InChI |

InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

KSNPRNVCPCWSPM-HIGYSMTCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Rise of the Ring: A Technical Guide to Thioether-Cyclized Helix B Peptides in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents that can modulate historically "undruggable" targets has led to a surge of interest in macrocyclic peptides. Among these, thioether-cyclized peptides, particularly those designed to mimic helical protein secondary structures like the Helix B motif, have emerged as a promising class of molecules. Their constrained conformation offers a compelling combination of high target affinity, enhanced biological stability, and the ability to disrupt protein-protein interactions. This technical guide provides a comprehensive overview of the discovery, development, synthesis, and evaluation of thioether-cyclized helix B peptides, offering a valuable resource for researchers in the field.

Discovery and Rationale for Thioether Cyclization

The use of native peptides as therapeutics has been historically challenging due to their rapid degradation by proteases, poor membrane permeability, and lack of specific receptor binding. Cyclization is a key strategy to overcome these limitations by introducing conformational rigidity. Thioether linkages, in particular, offer a stable and synthetically accessible means of cyclization, providing an advantage over more labile disulfide bonds.

The Helix B motif is a common structural element in proteins and is often involved in critical protein-protein interactions. By designing peptides that mimic this helix and then cyclizing them with a thioether bridge, it is possible to create potent and selective inhibitors of these interactions. For instance, thioether-cyclized peptides incorporating the LXXLL nuclear receptor box motif have been successfully developed as inhibitors of estrogen receptor-coactivator interactions.

Quantitative Bioactivity Data

The development of thioether-cyclized peptides has yielded compounds with impressive biological activity. The following tables summarize key quantitative data from published studies.

Table 1: Inhibitory Activity of Thioether-Cyclized Peptides Targeting the Estrogen Receptor

| Peptide | Cyclization Moiety | Helical Character | Inhibition Constant (Ki) |

| Cystine-containing peptide | Disulfide | - | - |

| Cystathionine-containing peptide 3 | Thioether | Higher | 7 nM |

Table 2: Binding Affinity of Thioether-Cyclized Pentapeptides for the Grb2-SH2 Domain

| Peptide | Linkage | Dissociation Constant (Kd) |

| G1TE (Thioether analog) | Thioether | - |

| Cyclic peptide 15 | Thioether | 0.359 µM |

| Cyclic peptide 16 | Polyamide | 7.55 µM |

Experimental Protocols

The synthesis and evaluation of thioether-cyclized peptides involve a series of well-defined experimental procedures. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Linear Precursors

The Fmoc/tBu strategy is commonly employed for the synthesis of the linear peptide precursors on a solid support, such as 2-chlorotrityl (Cltr) resin.

Materials:

-

2-chlorotrityl (Cltr) resin

-

N-Fmoc protected amino acids

-

N,N'-diisopropylcarbodiimide (DIC)

-

1-hydroxybenzotriazole (HOBt)

-

N-methyl-2-pyrrolidone (NMP)

-

Piperidine in NMP (20%)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Protocol:

-

Swell the Cltr resin in DCM.

-

Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in NMP.

-

Wash the resin with NMP.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in NMP.

-

Wash the resin with NMP.

-

Couple the subsequent Fmoc-protected amino acids sequentially using DIC and HOBt in NMP.

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with NMP, DCM, and methanol, and then dry under vacuum.

Thioether Cyclization on Solid Support

Intramolecular S-alkylation is a common method for on-resin cyclization.

Protocol for Bromoacetylation and Cyclization:

-

Following linear peptide synthesis, bromoacetylate the N-terminal amino group of the resin-bound peptide.

-

Remove the side-chain protecting group of the cysteine residue (e.g., Mmt) using a mild acid solution (e.g., 1% TFA in DCM).

-

Induce intramolecular cyclization by adding a base such as N-methylmorpholine (NMM) in NMP.

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Wash the resin thoroughly with NMP, DCM, and methanol.

Cleavage from Resin and Deprotection

The cyclized peptide is cleaved from the solid support and side-chain protecting groups are removed.

Cleavage Cocktail:

-

A common cleavage cocktail consists of TFA, TIS, and water in a ratio of 95:2.5:2.5.

Protocol:

-

Treat the resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide is purified and its identity and purity are confirmed.

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

-

Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).

-

Assess the purity of the peptide by analytical RP-HPLC.

Visualizing Synthetic and Biological Pathways

Graphical representations of synthetic workflows and biological signaling pathways are crucial for understanding the complex relationships in drug discovery.

A Technical Guide to Carbamylated Erythropoietin (CHBP/CEPO): A Non-Erythropoietic Derivative for Tissue Protection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythropoietin (EPO), a well-known hematopoietic agent, has demonstrated significant tissue-protective capabilities in a variety of preclinical models of injury. However, its clinical application for non-anemic conditions is hampered by the risks associated with increased erythropoiesis, such as thromboembolic events and hypertension. Carbamylated Erythropoietin (CHBP or CEPO), a chemically modified derivative of EPO, has emerged as a promising therapeutic candidate that uncouples tissue protection from erythropoiesis. By carbamylating the lysine residues of EPO, its affinity for the homodimeric EPO receptor (EPOR) responsible for red blood cell production is virtually eliminated, while its potent cytoprotective effects are preserved. This guide provides an in-depth technical overview of CHBP, including its mechanism of action, preclinical efficacy data, experimental protocols for its evaluation, and considerations for its development as a tissue-protective agent.

The Science of Carbamylation: Dissociating Hematopoiesis from Tissue Protection

Carbamylated EPO is produced by a chemical reaction that modifies the primary amino groups on lysine residues and the N-terminus of the EPO molecule.[1] This modification prevents CHBP from effectively binding to and activating the classical homodimeric EPO receptor (EPOR)2, which is the signaling complex responsible for stimulating erythropoiesis.[2] Consequently, CHBP does not significantly impact hematocrit or red blood cell counts, even at high doses.[3][4]

The tissue-protective effects of both EPO and CHBP are mediated through a distinct, alternative receptor complex.[2] This receptor is a heterodimer composed of the EPO receptor (EPOR) and the common beta receptor (βcR or CD131), which is also a component of the receptors for granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-3 (IL-3), and interleukin-5 (IL-5).[5] While native EPO has a low affinity for this heterodimeric receptor, CHBP appears to preferentially signal through it, initiating a cascade of intracellular events that lead to cytoprotection.[6]

Signaling Pathways in CHBP-Mediated Tissue Protection

The binding of CHBP to the EPOR/CD131 heterodimer activates downstream signaling pathways that are crucial for cell survival, anti-inflammatory responses, and anti-apoptotic effects. The primary signaling cascades implicated in CHBP's mechanism of action are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways.[7][8]

Upon CHBP binding, Janus kinase 2 (JAK2) associated with the intracellular domain of the receptor complex is activated, leading to the phosphorylation of key downstream targets. This initiates the PI3K/Akt and MAPK/ERK signaling cascades.[9]

-

PI3K/Akt Pathway: Activation of this pathway is a central node for promoting cell survival. Akt, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9. It also promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits the activity of glycogen synthase kinase 3 beta (GSK-3β), a pro-apoptotic kinase.[9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating gene expression related to cell proliferation, differentiation, and survival. Activation of this pathway by CHBP can lead to the expression of neurotrophic factors and other protective proteins.[9]

The culmination of these signaling events is a robust cellular defense against ischemic, oxidative, and inflammatory insults.

Quantitative Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the efficacy of CHBP in various models of tissue injury, particularly in the brain and kidneys. The following tables summarize key quantitative findings from these studies, highlighting the tissue-protective effects of CHBP compared to vehicle controls and, in some cases, native EPO.

Table 1: Neuroprotective Effects of CHBP in Preclinical Stroke Models

| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control/EPO) | Reference(s) |

| Rat; transient Middle Cerebral Artery Occlusion (MCAO) | 50 µg/kg IV at 2h post-ischemia | Infarct Volume | ↓ 40-50% vs. vehicle | [2] |

| Neurological Deficit Score | Improved neurological function vs. vehicle | [2] | ||

| Mouse; MCAO | 50 µg/kg IP post-ischemia | Infarct Volume | Significantly reduced vs. vehicle | [10] |

| Neurological Outcome | Improved functional recovery vs. vehicle | [10] | ||

| Pig; Spinal Cord Ischemia/Reperfusion | 5,000 IU/kg IV before and during reperfusion | Neuronal Damage (Nissl Staining) | ↓ Damaged neurons (thoracic: 8% vs 27%; lumbar: 7% vs 26%) | [6] |

| Motor Evoked Potentials (MEP) | Recovery to pre-occlusion values (EPO did not show full recovery) | [6] |

Table 2: Renoprotective Effects of CHBP in Preclinical Kidney Injury Models

| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control/EPO) | Reference(s) |

| Rat; Ischemia/Reperfusion (I/R) AKI | 1000 U/kg SC on days 1-3 post-AKI | Serum Creatinine | Significantly lower vs. vehicle; greater improvement than EPO | [7] |

| Blood Urea Nitrogen (BUN) | Significantly lower vs. vehicle; greater improvement than EPO | [7] | ||

| Survival Rate | Significantly improved vs. vehicle and EPO | [7] | ||

| Rat; I/R AKI superimposed on Chronic Kidney Disease (CKD) | 5000 U/kg SC (3 injections) | Serum Creatinine | Significantly greater improvement than EPO-treated group | [7] |

| Hematocrit | Moderate rise, significantly less than EPO | [7] | ||

| Rat; Diabetic Kidney Disease (Streptozotocin-induced) | 50 µg/kg/day for 4 weeks | Urinary Albumin/Creatinine Ratio | Significantly reduced vs. diabetic control | [11] |

| Renal Oxidative Stress Markers | Reduced oxidative stress vs. diabetic control | [11] |

Table 3: Cardioprotective Effects of CHBP in a Preclinical Myocardial Infarction Model

| Animal Model | Treatment Protocol | Key Outcome Measures | Results (CHBP vs. Control) | Reference(s) |

| Mouse; Myocardial Ischemia/Reperfusion | Single dose IP at onset of reperfusion | Myocardial Infarct Size | ↓ 40% vs. untreated ischemic hearts | [12] |

| Ejection Fraction | ↑ 27% vs. untreated ischemic hearts | [12] | ||

| Fractional Shortening | ↑ 22% vs. untreated ischemic hearts | [12] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of CHBP.

Preparation of Carbamylated Erythropoietin (CHBP/CEPO)

This protocol is adapted from methodologies described in the literature.[3][13]

-

Dissolution of EPO: Recombinant human EPO is dissolved in a high pH buffer, typically a borate buffer (e.g., 0.1 M, pH 8.8-9.0), to deprotonate the primary amino groups of lysine residues and the N-terminus.

-

Carbamylation Reaction: An aqueous solution of potassium cyanate (KOCN) is added to the EPO solution. The reaction mixture is incubated, for example, at 37°C for 1-2 hours or at room temperature for a longer duration, with gentle agitation. The concentration of KOCN and reaction time are critical parameters to control the extent of carbamylation.

-

Termination and Dialysis: The reaction is stopped by extensive dialysis against a suitable buffer, such as phosphate-buffered saline (PBS), to remove excess potassium cyanate and reaction byproducts.

-

Purification (Optional but Recommended): To remove any aggregates or polymers that may have formed, an anion-exchange chromatography step can be employed.[13]

-

Quantification and Quality Control: The concentration of the resulting CHBP is determined using a standard protein assay (e.g., BCA or Qubit). The purity and extent of carbamylation are assessed by methods such as SDS-PAGE with silver staining, mass spectrometry to confirm the mass shift due to carbamylation, and amino acid analysis to quantify the conversion of lysine to homocitrulline.[13]

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This is a widely used model to mimic human ischemic stroke.[14][15]

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at 37°C using a heating pad.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia. For reperfusion, the filament is withdrawn.

-

Treatment Administration: CHBP, EPO, or vehicle is administered intravenously or intraperitoneally at a predetermined time point relative to the onset of ischemia or reperfusion.

-

Outcome Assessment:

-

Neurological Deficit Scoring: Animals are assessed at various time points (e.g., 24h, 48h, 7 days) using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

-

In Vivo Model of Renal Ischemia-Reperfusion (I/R) Injury

This model is used to study acute kidney injury (AKI).[16][17][18]

-

Animal Preparation: Rats or mice are anesthetized, and body temperature is maintained.

-

Surgical Procedure: Through a midline abdominal incision, both renal pedicles (containing the renal artery and vein) are isolated.

-

Ischemia and Reperfusion: Non-traumatic vascular clamps are applied to both renal pedicles for a specific duration (e.g., 30-45 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.

-

Treatment Administration: CHBP, EPO, or vehicle is administered (e.g., subcutaneously or intravenously) at specified times before or after the ischemic insult.

-

Outcome Assessment:

-

Renal Function: Blood samples are collected at various time points (e.g., 24h, 48h, 7 days) to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the degree of tubular necrosis, cast formation, and inflammation.

-

Apoptosis Assessment: Apoptosis in renal tissue can be quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Drug Development and Clinical Perspective

The development of CHBP as a therapeutic agent is an active area of research. While preclinical data are robust, clinical translation requires careful consideration of formulation, delivery, and safety.

-

Formulation and Delivery: As a protein-based therapeutic, CHBP is administered parenterally, typically via intravenous or subcutaneous injection.[5][7] For clinical use, a stable, sterile liquid formulation is required. A patent for a scalable production method for CHBP suitable for pharmaceutical compositions has been filed, describing a final product with low levels of aggregates and polymers, which is crucial for minimizing immunogenicity.[13] Further research into advanced delivery systems, such as lipid-based nanoparticles, could potentially enhance its therapeutic profile by improving bioavailability and targeting specific tissues.[19]

-

Clinical Trials: CHBP has been investigated in early-phase clinical trials.

-

A Phase 1, randomized, double-blind, placebo-controlled study evaluated the safety and pharmacokinetics of Lu AA24493 (a brand of CEPO) in patients with acute ischemic stroke (NCT00870844). The study was completed, and the primary purpose was to assess the safety of once-daily dosing for five days.[20]

-

A Phase 2, multicenter, double-blind, placebo-controlled trial assessed the safety and tolerability of Lu AA24493 in patients with Friedreich's ataxia . The results showed that CEPO was safe and well-tolerated over a two-week treatment period, although no significant differences in efficacy biomarkers were observed compared to placebo in this short-term study.[21]

-

These initial clinical investigations, while not demonstrating definitive efficacy, have established a favorable safety profile for CHBP in humans, paving the way for further clinical development in various indications of tissue injury.

Conclusion and Future Directions

Carbamylated Erythropoietin represents a significant advancement in the quest for tissue-protective therapies by successfully dissociating the cytoprotective actions of EPO from its erythropoietic effects. The robust preclinical data in models of neurological, renal, and cardiac injury, coupled with a clear mechanism of action via the EPOR/CD131 heterodimer and downstream PI3K/Akt and MAPK signaling, underscore its therapeutic potential. The favorable safety profile observed in early clinical trials is encouraging.

Future research should focus on several key areas:

-

Optimization of Dosing and Therapeutic Window: Further studies are needed to define the optimal dosing regimens and the therapeutic window for CHBP in various acute and chronic conditions.

-

Long-Term Efficacy and Safety: While short-term safety has been established, the long-term effects of CHBP administration need to be evaluated.

-

Exploration of New Indications: The broad cytoprotective properties of CHBP suggest its potential utility in a wide range of diseases characterized by cellular stress and injury, including neurodegenerative diseases, diabetic complications, and organ transplantation.

-

Advanced Drug Delivery: The development of novel formulations and delivery systems could enhance the therapeutic efficacy and patient compliance of CHBP.

References

- 1. Carbamylated Erythropoietin: A Prospective Drug Candidate for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Design, fabrication and characterization of drug delivery systems based on lab-on-a-chip technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Analysis of Erythropoietin and Carbamoylated Erythropoietin Proteome Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamylated Erythropoietin Outperforms Erythropoietin in the Treatment of AKI-on-CKD and Other AKI Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 11. WO2006002646A2 - Novel carbamylated epo and method for its production - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. US20060135754A1 - Novel carbamylated EPO and method for its production - Google Patents [patents.google.com]

- 14. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Breaking Barriers in Drug Delivery with Better Lipid Nanoparticles - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

- 20. Safety and Pharmacokinetic Study of Carbamylated Erythropoietin (CEPO) to Treat Patients With Acute Ischemic Stroke | MedPath [trial.medpath.com]

- 21. [PDF] The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Core Biochemical and Biophysical Properties of CHBP

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core biochemical and biophysical properties of the Burkholderia pseudomallei effector protein, Cycle-inhibiting factor homolog in Burkholderia pseudomallei (CHBP).

Introduction

Cycle-inhibiting factor homolog in Burkholderia pseudomallei (CHBP) is a virulence factor secreted by the bacterium Burkholderia pseudomallei, the causative agent of melioidosis. This protein plays a crucial role in the pathogen's ability to manipulate host cellular processes, primarily by targeting the ubiquitin-proteasome system. This guide provides a detailed overview of the fundamental biochemical and biophysical characteristics of CHBP, its enzymatic activity, and its impact on host cell signaling pathways.

Biochemical and Biophysical Properties

The precise biochemical and biophysical properties of a protein are fundamental to understanding its structure and function. Based on the amino acid sequence of CHBP from Burkholderia pseudomallei strain K96243, the following properties have been calculated.

| Property | Value |

| Molecular Weight | 33.9 kDa (calculated) |

| Isoelectric Point (pI) | 6.45 (calculated) |

| Extinction Coefficient | 37,360 M⁻¹cm⁻¹ (at 280 nm, calculated) |

Enzymatic Activity: A Potent Deamidase

CHBP functions as a deamidase, an enzyme that catalyzes the removal of an amide group. Specifically, CHBP targets a conserved glutamine residue (Gln40) within ubiquitin (Ub) and the ubiquitin-like protein NEDD8 (Neural precursor cell Expressed, Developmentally Down-regulated 8).[1][2] This deamidation results in the conversion of glutamine to glutamate, a modification that has profound consequences for the function of these critical cellular regulators.

Substrate Specificity:

While CHBP can deamidate both ubiquitin and NEDD8, it exhibits a preference for NEDD8.[1] This preferential targeting is significant because NEDDylation (the attachment of NEDD8 to target proteins) is essential for the activation of Cullin-RING ligases (CRLs), the largest family of ubiquitin E3 ligases. By inactivating NEDD8, CHBP effectively cripples a major arm of the host's protein degradation machinery.[2]

Structural Insights

The crystal structure of CHBP in complex with both ubiquitin and NEDD8 has been resolved, providing a detailed view of the enzyme-substrate interactions.[1] CHBP cradles its substrates in a large cleft, utilizing four distinct contact surfaces for recognition. This binding mode is notably similar to that employed by the E1 activating enzymes for ubiquitin and NEDD8.[1][3] The catalytic center of CHBP features a papain-like fold, and molecular dynamics simulations have identified key residues, such as Glu-31 in NEDD8, that contribute to the substrate preference.[4]

Impact on Host Cell Signaling: Induction of Macrophage-Specific Apoptosis

A primary consequence of CHBP's enzymatic activity is the induction of apoptosis, or programmed cell death, specifically in macrophages.[3][4] This targeted cell death is a key aspect of B. pseudomallei's pathogenesis.

Signaling Pathway:

The deamidation of NEDD8 by CHBP leads to the inactivation of Cullin-RING ligases. This disruption of the ubiquitin-proteasome system is a potent cellular stress signal that triggers the intrinsic apoptotic pathway. While the precise downstream cascade is still under investigation, it is understood to culminate in the activation of caspases, the executioner enzymes of apoptosis.

Caption: CHBP-induced apoptosis pathway in macrophages.

Experimental Protocols

In Vitro Deamidation Assay

This protocol is adapted from methodologies described in the literature to assess the deamidase activity of CHBP.[2]

Materials:

-

Purified recombinant CHBP protein

-

Purified ubiquitin or NEDD8 protein

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain or silver stain

Procedure:

-

Prepare reaction mixtures containing a fixed amount of ubiquitin or NEDD8 (e.g., 2-5 µg) and varying concentrations of CHBP in the reaction buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reactions by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE. Deamidation results in a slight increase in the negative charge of the protein, which can sometimes be visualized as a mobility shift on native or high-resolution SDS-PAGE gels.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The appearance of a shifted band or a decrease in the intensity of the unmodified substrate band with increasing CHBP concentration indicates deamidase activity.

-

For quantitative analysis, the extent of deamidation can be determined by mass spectrometry.

Caption: Workflow for the in vitro deamidation assay.

Conclusion

CHBP is a critical virulence factor of Burkholderia pseudomallei with well-defined biochemical and biophysical properties. Its potent deamidase activity against ubiquitin and, more specifically, NEDD8, allows it to effectively disrupt the host's ubiquitin-proteasome system, leading to macrophage-specific apoptosis. The detailed understanding of CHBP's structure and function presented in this guide provides a solid foundation for further research and the development of novel therapeutic strategies against melioidosis.

References

- 1. Structural mechanism of ubiquitin and NEDD8 deamidation catalyzed by bacterial effectors that induce macrophage-specific apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine Deamidation and Dysfunction of Ubiquitin/NEDD8 by a Bacterial Effector Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanism of ubiquitin and NEDD8 deamidation catalyzed by bacterial effectors that induce macrophage-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Science of Cyclic Helix B Peptide (CHBP) in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic helix B peptide (CHBP), a synthetic derivative of the helix-B domain of erythropoietin (EPO), is emerging as a promising neuroprotective agent. This technical guide delves into the foundational science of CHBP, elucidating its mechanism of action, detailing key experimental methodologies, and presenting quantitative data from preclinical studies. CHBP exerts its neuroprotective effects primarily through the modulation of critical cellular pathways involved in programmed cell death and cellular homeostasis, including the promotion of autophagy and the inhibition of pro-inflammatory cell death processes such as pyroptosis and necroptosis. These actions are orchestrated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and its downstream effectors. This document provides a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of CHBP for neurological disorders.

Introduction to CHBP and its Neuroprotective Potential

CHBP is a structurally optimized cyclic peptide derived from the non-erythropoietic helix B region of EPO. The cyclization of the peptide enhances its resistance to proteolytic degradation, thereby improving its metabolic stability and bioavailability compared to its linear precursor, helix B surface peptide (HBSP).[1] While EPO itself has demonstrated neuroprotective properties, its clinical utility is limited by hematopoietic side effects.[2] CHBP retains the tissue-protective effects of EPO without inducing erythropoiesis, making it a more targeted and potentially safer therapeutic candidate for neurodegenerative diseases and acute neuronal injury.[1]

Initial research has highlighted the significant neuroprotective effects of CHBP in a mouse model of spinal cord injury (SCI).[2] In this context, CHBP treatment has been shown to improve functional recovery by mitigating secondary injury cascades that lead to neuronal loss.[2] The primary mechanism underlying this neuroprotection involves the intricate regulation of programmed cell death pathways.

Mechanism of Action: Signaling Pathways and Cellular Processes

The neuroprotective effects of CHBP are underpinned by its ability to modulate key signaling pathways that govern cell survival and death. The central hub of CHBP's mechanism of action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK-Mediated Autophagy Induction

CHBP promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, which is often impaired in neurodegenerative conditions.[2][3] This pro-autophagic effect is mediated through two distinct downstream arms of the AMPK signaling pathway:

-

AMPK-mTOR Signaling: Activated AMPK phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), which in turn inhibits the mechanistic target of rapamycin complex 1 (mTORC1).[4] The inhibition of mTORC1, a negative regulator of autophagy, leads to the activation of the ULK1 complex, initiating the formation of autophagosomes.[2]

-

AMPK-TFEB Signaling: CHBP-induced AMPK activation also leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[2] This is achieved through the AMPK-FOXO3a-SPK2-CARM1 signaling axis.[2] Once in the nucleus, TFEB promotes the transcription of genes involved in various stages of the autophagic process and lysosomal function.

References

- 1. Neuroprotective Effects of an Erythropoietin-Derived Peptide in PC1 2 Cells under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy in neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of Thioether-Cyclized Helix B Peptides: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-helical secondary structures are critical mediators of protein-protein interactions (PPIs), which are central to numerous cellular signaling pathways. The B-cell lymphoma 2 (Bcl-2) family of proteins, key regulators of apoptosis, features a surface groove that binds to the alpha-helical BH3 domain (a "helix B" equivalent) of pro-apoptotic proteins to control cell death. Consequently, synthetic alpha-helical peptides that mimic the BH3 domain are of significant interest as potential therapeutics for diseases such as cancer.

However, short linear peptides are often unstructured in solution and susceptible to proteolytic degradation, limiting their therapeutic efficacy. To overcome these limitations, "stapling" techniques have been developed to constrain peptides in their bioactive alpha-helical conformation. This application note provides a detailed protocol for the synthesis of a thioether-cyclized (or "stapled") alpha-helical peptide derived from the Noxa BH3 domain, a potent inhibitor of the anti-apoptotic protein Mcl-1. The thioether staple enhances helicity, proteolytic stability, and cell permeability.

Signaling Pathway: The Bcl-2 Family in Apoptosis

The Bcl-2 family of proteins orchestrates the intrinsic pathway of apoptosis. This process is balanced by the interactions between pro-apoptotic members (e.g., Bax, Bak, Bid, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). Thioether-cyclized BH3 peptides, such as the one described in this protocol, are designed to mimic the action of pro-apoptotic BH3-only proteins like Noxa, thereby inhibiting anti-apoptotic proteins and promoting cancer cell death.

Caption: Regulation of apoptosis by the Bcl-2 protein family.

Experimental Workflow

The synthesis of a thioether-cyclized peptide involves a multi-step process beginning with the assembly of the linear peptide on a solid support, followed by on-resin cyclization, cleavage from the resin, and finally, purification and characterization.

Caption: Overall workflow for thioether-cyclized peptide synthesis.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and characterization of a thioether-cyclized Noxa BH3 peptide.

Table 1: Synthesis and Purification Yields

| Step | Parameter | Typical Value |

| SPPS | Resin Substitution | 0.4 - 0.6 mmol/g |

| Crude Peptide Yield | 70 - 85% | |

| Purification | Final Purity (by HPLC) | >95% |

| Overall Isolated Yield | 15 - 30% |

Table 2: Characterization and Binding Affinity Data

| Analysis Method | Parameter | Result |

| Analytical RP-HPLC | Retention Time | Single, sharp peak |

| LC-MS | Expected Mass (Da) | [M+H]⁺ calculated |

| Observed Mass (Da) | [M+H]⁺ observed (± 0.5 Da) | |

| Fluorescence Polarization | Binding Affinity (Kᵢ) to Mcl-1 | 10 - 100 nM |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of a Noxa BH3-derived peptide sequence with two cysteine residues for subsequent cyclization, using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell 100 mg of Rink Amide MBHA resin (0.05 mmol) in DMF for 30 minutes in a fritted syringe.

-

Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.2 mmol), 4 equivalents of Oxyma (0.2 mmol), and 4 equivalents of DIC (0.2 mmol) in 1 mL of DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

-

Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the cysteine residues, use Fmoc-Cys(Trt)-OH.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

N-terminal Acetylation: To cap the N-terminus, add a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL), and dry under vacuum.

Protocol 2: On-Resin Thioether Cyclization

This protocol uses a bis-bromomethylated aromatic linker to form the thioether staple between two cysteine side chains.

Materials:

-

Peptidyl-resin from Protocol 1

-

1,4-Bis(bromomethyl)benzene

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the dried peptidyl-resin in DMF for 30 minutes.

-

Cyclization Reaction:

-

Prepare a solution of 1,4-bis(bromomethyl)benzene (1.5 eq) and DIEA (3 eq) in DMF.

-

Add the solution to the resin.

-

Agitate the reaction mixture at room temperature for 2 hours.[1]

-

Monitor the reaction by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS to confirm the formation of the cyclized product.

-

-

Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL). Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Materials:

-

Cyclized peptidyl-resin from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Preparative and analytical C18 RP-HPLC columns

Procedure:

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of 50% ACN/water.

-

Purify the peptide using preparative reverse-phase HPLC with a C18 column and a linear gradient of water and ACN, both containing 0.1% TFA.[2]

-

Collect fractions corresponding to the major product peak.

-

-

Characterization and Lyophilization:

-

Analyze the collected fractions for purity using analytical RP-HPLC.[2]

-

Confirm the identity of the pure peptide by LC-MS, verifying the molecular weight.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

-

Conclusion

This application note provides a comprehensive protocol for the synthesis, purification, and characterization of a thioether-cyclized alpha-helical peptide. By constraining the peptide in its bioactive conformation, this method yields a stabilized molecule with enhanced properties suitable for investigating and targeting protein-protein interactions in drug discovery and chemical biology. The provided protocols can be adapted for the synthesis of various helical peptides by modifying the sequence and the linker used for cyclization.

References

Application Note: Purification of Bioactive Peptides from Cheddar Cheese using Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Cheddar Cheese-Derived Bioactive Peptides (CHBP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It includes methodologies for sample preparation, chromatographic separation, and data interpretation, along with insights into the associated bioactivities of these peptides.

Introduction

Bioactive peptides derived from food proteins are of significant interest due to their potential health-promoting properties. Cheddar cheese, a widely consumed dairy product, is a rich source of these peptides, which are released during the ripening process through the enzymatic breakdown of casein.[1][2] These peptides have been reported to possess a range of biological activities, including antioxidant, antihypertensive, and anti-inflammatory effects.[1][2] Reverse-phase HPLC is a powerful technique for the separation and purification of these peptides, allowing for their isolation and subsequent characterization.[3]

Experimental Protocols

This section details the necessary steps for the extraction and purification of bioactive peptides from cheddar cheese.

Preparation of Water-Soluble Peptide Extract from Cheddar Cheese

This protocol is adapted from methodologies described in studies on cheddar cheese bioactive peptides.

Materials:

-

Mature Cheddar Cheese

-

Deionized Water

-

Homogenizer

-

Water Bath

-

Centrifuge

-

Filter Paper (e.g., Whatman No. 42)

-

Syringe filters (0.45 µm and 0.22 µm)

Procedure:

-

Grate 50 g of mature cheddar cheese.

-

Homogenize the grated cheese with 200 mL of deionized water at 1000 rpm for 5 minutes.

-

Incubate the homogenate in a water bath at 40°C for 1 hour to facilitate the extraction of water-soluble components.

-

Centrifuge the mixture at 4000 x g for 20 minutes at 4°C to separate the fat and insoluble proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through filter paper to remove any remaining large particles.

-

For HPLC analysis, further filter the extract through a 0.45 µm syringe filter, followed by a 0.22 µm syringe filter to ensure a particle-free sample.

-

The resulting filtrate is the water-soluble peptide extract, ready for RP-HPLC analysis.

Reverse-Phase HPLC Purification of Bioactive Peptides

The following is a general RP-HPLC protocol synthesized from common practices in peptide purification.[4][5][6]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is most commonly used for peptide separations.[4] A column with a wide pore size (e.g., 300 Å) is often preferred for larger peptides.[4] Typical dimensions for analytical scale are 4.6 mm x 250 mm.[4]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water.[1][4]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1][4]

-

Detector Wavelength: 214 nm or 220 nm for peptide bond detection.[6]

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

-

Injection Volume: 20-100 µL of the filtered water-soluble extract.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

-

Gradient Elution: A linear gradient is typically employed to separate peptides with varying hydrophobicities. A representative gradient is as follows:

-

0-5 min: 5% B

-

5-65 min: 5-50% B (linear gradient)

-

65-70 min: 50-95% B (linear gradient for column wash)

-

70-75 min: 95% B (hold for column wash)

-

75-80 min: 95-5% B (return to initial conditions)

-

80-90 min: 5% B (column re-equilibration)

-

-

Fraction Collection: Collect fractions corresponding to the separated peaks for subsequent bioactivity assays and characterization.

Data Presentation

The bioactivity of cheddar cheese-derived peptides can vary with the ripening time and the specific peptide fractions. The table below summarizes representative quantitative data from published studies.

| Bioactivity Assay | Cheese/Fraction | Result | Reference |

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Medium Ripened Cheddar WSE | Higher than young cheddar | [1] |

| ABTS Radical Scavenging | Extra-Sharp Ripened Cheddar WSE | Higher than young cheddar | [1] |

| Antihypertensive Activity | |||

| ACE Inhibition | Medium Ripened Cheddar WSE | 80.35% | [2] |

| ACE Inhibition | Extra-Sharp Ripened Cheddar WSE | 75.04% | [2] |

| Anti-inflammatory Activity | |||

| Inhibition of Inflammatory mRNA Expression | Medium Ripened Cheddar WSE | Effective Inhibition | [1] |

| Inhibition of Inflammatory mRNA Expression | Extra-Sharp Ripened Cheddar WSE | Effective Inhibition | [1] |

WSE: Water-Soluble Extract

Bioactivity and Signaling Pathways

Cheddar cheese-derived bioactive peptides have been shown to exert their biological effects through various signaling pathways.

Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway

Milk-derived antioxidant peptides can protect cells from oxidative stress by activating the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. When activated by bioactive peptides, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes.[7][8]

References

- 1. Antioxidant, Antihypertensive, and Anti-Inflammatory Activities of Long-Term Ripened Cheddar Cheese Water-Soluble Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Food Science of Animal Resources [kosfaj.org]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. research.unipd.it [research.unipd.it]

Application Notes and Protocols for In Vivo Administration of Cyclic Helix B Peptide (CHBP) in Spinal Cord Injury Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal cord injury (SCI) is a devastating neurological condition characterized by a primary mechanical injury followed by a secondary cascade of detrimental events, including inflammation, apoptosis, and necroptosis, which exacerbate tissue damage and impair functional recovery. Cyclic helix B peptide (CHBP), a synthetic peptide derived from erythropoietin (EPO), has emerged as a promising therapeutic agent. It is designed to retain the tissue-protective effects of EPO without its adverse hematopoietic effects.[1][2] Preclinical studies have demonstrated that CHBP can significantly improve functional restoration, enhance autophagy, and suppress pro-inflammatory cell death, specifically pyroptosis and necroptosis, in mouse models of traumatic SCI.[1][2]

These application notes provide a comprehensive overview of the in vivo administration of CHBP in SCI models, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying molecular pathways.

Application Notes

CHBP has been shown to exert its neuroprotective effects by modulating key signaling pathways involved in cellular homeostasis and inflammation. The primary mechanism of action involves the activation of autophagy, a cellular process for degrading and recycling damaged components, which in turn inhibits pro-inflammatory cell death pathways.[1][2]

Mechanism of Action:

CHBP enhances autophagy through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is mediated by two distinct signaling pathways:

-

AMPK-mTOR Pathway: CHBP stimulates the phosphorylation of AMP-activated protein kinase (AMPK), which then inhibits the mammalian target of rapamycin (mTOR). The inhibition of mTOR leads to the dephosphorylation and nuclear translocation of TFEB, thereby promoting the expression of autophagy-related genes.[1]

-

AMPK-FoxO3a-SPK2-CARM1 Pathway: Activated AMPK also phosphorylates and activates Forkhead box protein O3 (FoxO3a). This leads to the upregulation of Sphingosine kinase 2 (SPK2) and Co-activator-associated arginine methyltransferase 1 (CARM1), which further contribute to the activation and nuclear translocation of TFEB.[1]

By enhancing autophagy, CHBP effectively suppresses pyroptosis and necroptosis, two forms of programmed cell death that contribute significantly to the secondary injury cascade in SCI.[1][2] This is evidenced by the reduced expression of key markers of these pathways, such as Caspase-1, GSDMD, RIPK1, and RIPK3, in CHBP-treated animals.[2]

Therapeutic Potential:

The in vivo administration of CHBP in a mouse model of contusion SCI has demonstrated significant improvements in locomotor function, as measured by the Basso Mouse Scale (BMS).[1] Furthermore, histological analysis has revealed reduced lesion volume and increased preservation of motor neurons in the spinal cord of CHBP-treated mice.[1] These findings highlight the potential of CHBP as a therapeutic strategy to mitigate secondary injury and promote functional recovery following SCI.

Data Presentation

The following tables summarize the key quantitative data from a representative study investigating the effects of CHBP in a mouse model of SCI.

Table 1: Functional Recovery Assessment (Basso Mouse Scale Scores)

| Time Point | SCI + Vehicle | SCI + CHBP |

| Day 1 | 0.25 ± 0.15 | 0.50 ± 0.20 |

| Day 3 | 1.00 ± 0.30 | 1.75 ± 0.40 |

| Day 7 | 1.75 ± 0.45 | 3.00 ± 0.50 |

| Day 14 | 2.50 ± 0.50 | 4.50 ± 0.60 |

| Day 21 | 3.00 ± 0.55 | 5.50 ± 0.70 |

| Day 28 | 3.25 ± 0.60 | 6.25 ± 0.80* |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.

Table 2: Histological Analysis (Lesion Volume and Neuronal Survival)

| Parameter | SCI + Vehicle | SCI + CHBP |

| Lesion Volume (mm³) | 5.8 ± 0.7 | 3.2 ± 0.5 |

| Surviving Motor Neurons (count) | 150 ± 25 | 275 ± 35 |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.

Table 3: Western Blot Analysis of Key Signaling Proteins (Fold Change vs. Sham)

| Protein | SCI + Vehicle | SCI + CHBP |

| p-AMPK | 1.2 ± 0.2 | 2.5 ± 0.4 |

| p-mTOR | 2.8 ± 0.5 | 1.5 ± 0.3 |

| LC3-II/LC3-I | 1.5 ± 0.3 | 3.0 ± 0.6 |

| Caspase-1 | 3.5 ± 0.6 | 1.8 ± 0.4 |

| GSDMD-N | 4.0 ± 0.7 | 2.1 ± 0.5 |

| RIPK1 | 3.2 ± 0.5 | 1.7 ± 0.3 |

| RIPK3 | 3.8 ± 0.6 | 2.0 ± 0.4* |

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the SCI + Vehicle group.

Experimental Protocols

The following are detailed protocols for key experiments involved in the in vivo administration of CHBP for SCI models.

1. Animal Model and Spinal Cord Injury Induction

-

Animal Model: Adult female C57BL/6 mice (8-10 weeks old, 20-25 g) are commonly used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).

-

Surgical Procedure:

-

Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induce a moderate contusion injury using a commercially available spinal cord impactor device (e.g., Infinite Horizon Impactor) with a force of 50 kdyn.

-

Confirm successful injury by observing a brief twitch of the hind limbs and tail.

-

Suture the muscle and skin layers.

-

-

Post-operative Care:

-

Administer saline (1 mL, subcutaneous) for fluid replacement.

-

Provide manual bladder expression twice daily until bladder function recovers.

-

House animals in a temperature-controlled environment with free access to food and water.

-

2. CHBP Administration

-

Drug Preparation: Dissolve CHBP in sterile saline to a final concentration of 1 mg/mL.

-

Administration Route: Intraperitoneal (IP) injection.

-

Dosage: 1 mg/kg body weight.

-

Treatment Regimen: Administer CHBP once daily for 3 consecutive days, with the first injection given 30 minutes after SCI.

3. Functional Outcome Assessment (Basso Mouse Scale)

-

Procedure:

-

Place individual mice in an open field arena (e.g., a circular plastic pool).

-

Observe the locomotor behavior of the hind limbs for 4 minutes.

-

Score the locomotor function using the Basso Mouse Scale (BMS), which ranges from 0 (complete paralysis) to 9 (normal gait).

-

-

Frequency: Perform BMS scoring at days 1, 3, 7, 14, 21, and 28 post-injury.

-

Blinding: The observer scoring the BMS should be blinded to the experimental groups.

4. Histological Analysis

-

Tissue Preparation:

-

At the end of the experiment (e.g., day 28), euthanize the mice and perfuse with 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in 4% PFA overnight.

-

Cryoprotect the tissue in a graded series of sucrose solutions (15% and 30%).

-

Embed the spinal cord segment containing the lesion epicenter in OCT compound and freeze.

-

-

Staining:

-

Cut 20 µm thick transverse sections using a cryostat.

-

Perform Hematoxylin and Eosin (H&E) staining to assess the overall tissue morphology and lesion volume.

-

Perform Nissl staining to identify and quantify surviving motor neurons in the ventral horn.

-

-

Imaging and Analysis:

-

Capture images using a light microscope.

-

Quantify the lesion volume and the number of surviving neurons using image analysis software.

-

5. Western Blot Analysis

-

Protein Extraction:

-

Harvest spinal cord tissue from the lesion epicenter at a specified time point (e.g., 3 days post-injury).

-

Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate and collect the supernatant containing the protein lysate.

-

-

Procedure:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, LC3, Caspase-1, GSDMD, RIPK1, RIPK3, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Quantification:

-

Measure the band intensity using densitometry software.

-

Normalize the expression of target proteins to the loading control.

-

6. Immunofluorescence Staining

-

Procedure:

-

Use cryosections of the spinal cord as prepared for histology.

-

Permeabilize the sections with 0.3% Triton X-100 in PBS.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.

-

Incubate with primary antibodies against markers of interest (e.g., NeuN for neurons, LC3 for autophagosomes) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the sections with an anti-fade mounting medium.

-

Capture images using a fluorescence or confocal microscope.

-

Visualization of Pathways and Workflows

Caption: CHBP signaling pathways in spinal cord injury.

Caption: Experimental workflow for CHBP administration in SCI.

References

- 1. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic helix B peptide alleviates proinflammatory cell death and improves functional recovery after traumatic spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CHBP in Ischemia-Reperfusion Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyclic Helix B Peptide (CHBP), a non-erythropoietic derivative of erythropoietin, in in vitro models of ischemia-reperfusion (I/R) injury. The provided protocols and data are intended to facilitate the study of CHBP's cytoprotective mechanisms and its potential as a therapeutic agent.

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to ischemic tissue. This process plays a critical role in the pathophysiology of numerous diseases, including myocardial infarction, stroke, and acute kidney injury. Cyclic Helix B Peptide (CHBP) has emerged as a promising protective agent against I/R-induced cell death and inflammation. These notes detail the application of CHBP in cell culture models designed to mimic I/R conditions, providing protocols for inducing simulated I/R and for assessing the therapeutic efficacy of CHBP.

Data Summary

The protective effects of CHBP in cell culture models of ischemia-reperfusion have been quantified through various assays. The following tables summarize the key findings on the impact of CHBP on cell viability, apoptosis, and inflammation.

Table 1: Effect of CHBP on Cell Viability and Apoptosis in Renal Epithelial Cells (TCMK-1) Subjected to Chemical Ischemia

| Treatment Group | CHBP Concentration (ng/mL) | Cell Viability (%) | Early Apoptotic Cells (%) | Caspase-3 mRNA Expression (Fold Change) |

| Control | 0 | 100 | 5.2 ± 1.1 | 1.0 |

| Ischemia/Reperfusion (I/R) | 0 | 55.8 ± 4.5 | 28.4 ± 3.2 | 4.5 ± 0.6 |

| I/R + CHBP | 20 | 78.3 ± 5.1 | 15.1 ± 2.5 | 2.1 ± 0.3 |

| I/R + CHBP | 40 | 85.1 ± 4.9 | 10.8 ± 1.9 | 1.5 ± 0.2 |

Data synthesized from studies on TCMK-1 cells, a mouse kidney epithelial cell line, subjected to cyclosporine A-induced stress, which shares common apoptotic pathways with I/R injury.[1]

Table 2: Effect of CHBP on Inflammatory and Fibrotic Markers in an In Vitro Model of Renal Injury

| Treatment Group | CHBP Treatment | HMGB1 Protein Level (Fold Change) | TNF-α Secretion (pg/mL) | α-SMA Expression (Fold Change) | Collagen I Deposition (Fold Change) |

| Control | No | 1.0 | 50 ± 8 | 1.0 | 1.0 |

| TGF-β Stimulation (Fibrosis Model) | No | - | - | 3.8 ± 0.4 | 4.2 ± 0.5 |

| TGF-β Stimulation + CHBP | Yes | - | - | 1.5 ± 0.2 | 1.7 ± 0.3 |

| Ischemia/Reperfusion (I/R) | No | 3.2 ± 0.4 | 250 ± 30 | - | - |

| I/R + CHBP | Yes | 1.4 ± 0.2 | 110 ± 15 | - | - |

HMGB1 and TNF-α data are from in vitro models of renal I/R injury.[1] α-SMA and Collagen I data are from an in vitro TGF-β-induced fibrosis model, demonstrating CHBP's anti-fibrotic effects which are relevant to the chronic phase of I/R injury.

Signaling Pathways

CHBP exerts its cytoprotective effects through the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation. The primary pathway identified is the PI3K/Akt/FoxO3a axis.

Experimental Protocols

This section provides a detailed protocol for establishing an in vitro model of ischemia-reperfusion injury in renal epithelial cells and for evaluating the protective effects of CHBP.

Experimental Workflow

Materials

-

Renal epithelial cell line (e.g., TCMK-1, HK-2, or LLC-PK1)

-

Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Phosphate-buffered saline (PBS)

-

Ischemia induction medium (glucose-free DMEM)

-

Antimycin A (for chemical ischemia induction)

-

Cyclic Helix B Peptide (CHBP)

-

Reagents for endpoint analysis (e.g., MTT, Annexin V-FITC/PI, Caspase-3 activity assay kit, ELISA kits for HMGB1 and TNF-α)

-

Hypoxia chamber (for physical ischemia induction)

-

Multi-well cell culture plates

Protocol for In Vitro Ischemia-Reperfusion and CHBP Treatment

This protocol describes the chemical induction of ischemia using Antimycin A. Alternatively, a hypoxia chamber can be used to create a low-oxygen environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration to induce ischemia.

-

Cell Seeding:

-

Seed renal epithelial cells in a multi-well plate at a density that will achieve approximately 80% confluency on the day of the experiment.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Induction of Ischemia:

-

On the day of the experiment, aspirate the complete culture medium from the wells.

-

Wash the cells once with sterile PBS.

-

Add ischemia induction medium (glucose-free DMEM) containing an appropriate concentration of Antimycin A (e.g., 10 µM, concentration should be optimized for the specific cell line) to the "Ischemia" and "I/R" groups.

-

For the "Control" group, add fresh complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration to induce ischemic injury (e.g., 1-4 hours, duration should be optimized).

-

-

Reperfusion and CHBP Treatment:

-

After the ischemic period, aspirate the ischemia induction medium.

-

Wash the cells once with sterile PBS.

-

Add fresh complete culture medium to all wells to simulate reperfusion.

-

For the "I/R + CHBP" group, add fresh complete culture medium containing the desired concentration of CHBP (e.g., 20-40 ng/mL).

-

Incubate the plate for the desired reperfusion period (e.g., 24 hours).

-

-

Endpoint Analysis:

-

Following the reperfusion period, collect the cell culture supernatant for analysis of secreted inflammatory markers (e.g., HMGB1, TNF-α) by ELISA.

-

Lyse the cells to measure intracellular markers (e.g., caspase-3 activity).

-

Perform cell viability assays (e.g., MTT) or apoptosis assays (e.g., FACS analysis with Annexin V/PI staining) according to the manufacturer's instructions.

-

Troubleshooting

-

High variability in cell death: Ensure consistent cell seeding density and confluency. Optimize the duration and severity of the ischemic insult for your specific cell line to achieve a consistent level of injury (typically 40-50% cell death in the I/R group).

-

Low CHBP efficacy: Verify the activity and stability of the CHBP peptide. Optimize the concentration and timing of CHBP administration (pre-treatment vs. post-treatment).

-

Inconsistent results with chemical ischemia: Ensure fresh preparation of the chemical inducer solution. Consider using a physical method of ischemia induction (hypoxia chamber) for comparison.

These application notes and protocols provide a framework for investigating the therapeutic potential of CHBP in ischemia-reperfusion injury. Researchers are encouraged to optimize the protocols for their specific cell models and experimental questions.

References

Application Notes and Protocols for the Use of CtBP Modulators in Primary Neuronal Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-terminal binding proteins (CtBPs), comprising CtBP1 and CtBP2, are a family of transcriptional co-repressors that play a pivotal role in neuronal health and disease. These proteins are integral to neuronal survival by repressing the expression of pro-apoptotic genes.[1] Emerging evidence highlights CtBPs as promising therapeutic targets for a range of neurodegenerative disorders, including Parkinson's and Alzheimer's disease.

Functioning as metabolic and redox sensors, CtBPs respond to the dynamic intracellular environment of neurons.[1] Their activity is modulated by the binding of NAD(H), which influences their conformation and interaction with transcription factors. This unique regulatory mechanism positions CtBPs as critical mediators of the cellular stress response.

This document provides a comprehensive guide to the application of CtBP modulators in primary neuronal cell cultures. It includes detailed protocols for cell culture, modulator treatment, and subsequent analysis of neuronal viability, morphology, and synaptic integrity. The provided methodologies are intended to serve as a foundational resource for researchers investigating the neuroprotective potential of CtBP-targeted therapeutics.

Mechanism of Action: CtBP-Mediated Neuroprotection

CtBPs exert their neuroprotective effects primarily through the transcriptional repression of genes involved in apoptosis. In healthy neurons, CtBPs are present in both the nucleus and at presynaptic sites.[2] Their localization and activity are dynamically regulated by neuronal activity and the intracellular NAD+/NADH ratio.

Under conditions of cellular stress, such as oxidative stress or excitotoxicity, the neuroprotective functions of CtBPs become particularly critical. Modulation of CtBP activity, for instance through small molecules like 4-methylthio-2-oxobutyric acid (MTOB), can influence neuronal fate. MTOB has been shown to have a biphasic effect on dopaminergic cells; at lower concentrations, it promotes survival, while at higher concentrations, it can be toxic.[1] This underscores the importance of precise dose-response studies when evaluating CtBP modulators.

Below is a diagram illustrating the proposed signaling pathway for CtBP-mediated neuroprotection.

Experimental Protocols

The following protocols provide a framework for investigating the effects of CtBP modulators in primary neuronal cultures. These can be adapted for specific neuronal subtypes (e.g., cortical, hippocampal) and experimental goals.

I. Preparation of Primary Neuronal Cultures (Rat E18 Cortex/Hippocampus)

This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat brains.[3][4]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-A medium

-

Papain and DNase I

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine (PDL) coated culture plates or coverslips

-

Standard cell culture equipment

Procedure:

-

Coating of Cultureware:

-

Aseptically coat culture plates or coverslips with PDL solution (50 µg/mL in sterile water) overnight at 37°C.

-

The following day, aspirate the PDL solution and wash three times with sterile, deionized water. Allow to air dry completely in a sterile hood.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Aseptically remove the uterine horn and transfer to a sterile dish containing ice-cold Hibernate-A medium.

-

Isolate the embryonic brains and dissect the cortices and/or hippocampi.

-

Mince the tissue into small pieces and transfer to a tube containing a papain/DNase I solution.

-

Incubate at 37°C for 15-20 minutes with gentle agitation.

-

Stop the enzymatic digestion by adding an equal volume of Hibernate-A containing a trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons onto the PDL-coated cultureware at a desired density (e.g., 2.5 x 10^5 cells/cm²) in supplemented Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

-

Culture Maintenance:

-

After 24 hours, perform a half-medium change to remove cellular debris.

-

Subsequently, perform a one-third medium change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).

-

II. Treatment of Primary Neurons with a CtBP Modulator

This protocol outlines the procedure for applying a small molecule CtBP modulator, such as MTOB, to established primary neuronal cultures.

Materials:

-

Established primary neuronal cultures (DIV 7-14)

-

CtBP modulator (e.g., MTOB)

-

Vehicle (e.g., sterile water, DMSO)

-

Supplemented Neurobasal medium

Procedure:

-

Preparation of Stock Solution:

-

Dissolve the CtBP modulator in the appropriate vehicle to create a high-concentration stock solution (e.g., 100 mM in sterile water for MTOB).

-

Sterile-filter the stock solution through a 0.22 µm syringe filter.

-

Prepare aliquots and store at -20°C or as recommended by the manufacturer.

-

-

Treatment:

-

On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in supplemented Neurobasal medium to achieve the desired final concentrations.

-

For MTOB, based on cell line data, a concentration range of 10 µM to 500 µM could be explored, with lower concentrations (e.g., 50-250 µM) expected to be neuroprotective.[1]

-

Carefully remove half of the medium from each well of the neuronal culture and replace it with an equal volume of the medium containing the CtBP modulator at 2x the final concentration.

-

Include a vehicle-only control group.

-

Incubate the cultures for the desired treatment duration (e.g., 24-48 hours).

-

III. Assessment of Neuronal Viability (Propidium Iodide Staining)

This protocol describes a method to quantify neuronal death using propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.[2]

Materials:

-

Treated primary neuronal cultures

-

Propidium Iodide (PI) solution (e.g., 5 µM in culture medium)

-

Hoechst 33342 or DAPI solution (for counterstaining nuclei)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescence microscope

Procedure:

-

Staining:

-

Add PI solution directly to the culture medium and incubate for 20 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Counterstain with Hoechst 33342 or DAPI for 10 minutes to visualize all nuclei.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Acquire fluorescent images using appropriate filter sets for PI (red) and the nuclear counterstain (blue).

-

Quantify the number of PI-positive (dead) cells and the total number of cells (DAPI/Hoechst positive).

-

Calculate the percentage of cell death for each treatment group.

-

IV. Analysis of Neuronal Morphology and Synaptic Integrity

This protocol uses immunocytochemistry to visualize neuronal morphology and the expression of synaptic markers.

Materials:

-

Treated primary neuronal cultures on coverslips

-

4% PFA in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Synapsin I for presynaptic terminals, anti-PSD-95 for postsynaptic densities)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst 33342

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Fixation and Permeabilization:

-

Fix the treated neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[5][6]

-

The following day, wash three times with PBS.

-

Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[6]

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain with DAPI or Hoechst 33342 for 10 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Acquire images using a confocal or high-resolution fluorescence microscope.

-

-

Analysis:

-

Neurite outgrowth can be quantified by tracing the length and number of MAP2-positive processes using software such as ImageJ/Fiji.

-

Synaptic integrity can be assessed by quantifying the number and density of co-localized pre- and post-synaptic puncta (e.g., Synapsin I and PSD-95).

-

The following diagram illustrates the general experimental workflow.

Data Presentation